Thieno[3,2-b]pyridin-2-ylmethanamine is a heterocyclic compound that belongs to the thienopyridine family. This compound has gained considerable attention due to its diverse pharmacological and biological activities, including potential applications in anticancer, antifungal, and anti-inflammatory therapies. As a member of the thienopyridine class, it exhibits unique structural features that contribute to its biological efficacy and potential as a therapeutic agent. The compound is classified as an amine due to the presence of a primary amine group attached to the thieno[3,2-b]pyridine core structure.
The synthesis of thieno[3,2-b]pyridin-2-ylmethanamine typically involves several key methods:
The synthesis may involve specific reagents such as:
Thieno[3,2-b]pyridin-2-ylmethanamine features a unique molecular structure characterized by:
The molecular formula for thieno[3,2-b]pyridin-2-ylmethanamine is C_9H_9N_3S, with a molecular weight of approximately 193.25 g/mol. The compound's structural integrity can be confirmed through various spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and mass spectrometry, which provide insights into its bonding and functional groups.
Thieno[3,2-b]pyridin-2-ylmethanamine can undergo several chemical reactions:
Common reagents used in these reactions include:
The mechanism of action of thieno[3,2-b]pyridin-2-ylmethanamine involves its interaction with specific molecular targets within biological pathways. Notably, it has been shown to inhibit Pim-1 kinase, a protein that plays a critical role in cell survival and proliferation. This inhibition can lead to reduced cancer cell growth and enhanced apoptosis (programmed cell death), making it a valuable candidate in cancer therapy research.
The binding affinity and specificity towards Pim-1 kinase can be evaluated through biochemical assays that measure enzyme activity in the presence of varying concentrations of thieno[3,2-b]pyridin-2-ylmethanamine. Such studies help elucidate its potential therapeutic mechanisms.
Thieno[3,2-b]pyridin-2-ylmethanamine exhibits several notable physical and chemical properties:
Thieno[3,2-b]pyridin-2-ylmethanamine has diverse applications across various scientific fields:
Thieno[3,2-b]pyridin-2-ylmethanamine represents a structurally unique bicyclic heterocyclic scaffold merging pyridine and thiophene rings with an aminomethyl pharmacophore. This compound belongs to the broader class of thienopyridines, which have garnered significant attention in drug discovery due to their diverse bioactivities and capacity for structural diversification. The strategic incorporation of both nitrogen and sulfur heteroatoms within its fused-ring system enables distinctive electronic properties and molecular interactions, positioning it as a privileged structure in the development of novel therapeutic agents targeting oncological, infectious, and multidrug-resistance-related pathologies [2] [8].
Thieno[3,2-b]pyridin-2-ylmethanamine (IUPAC: 1-(thieno[3,2-b]pyridin-2-yl)methanamine) is systematically classified within the condensed heterocyclic systems. Its molecular framework comprises:
Structural Features and Properties:
Table 1: Nomenclature and Structural Descriptors
Property | Value/Descriptor |
---|---|
Systematic IUPAC Name | 1-(thieno[3,2-b]pyridin-2-yl)methanamine |
CAS Registry Number | Not available in sources |
Molecular Formula | C₈H₈N₂S |
Core Ring System | Thieno[3,2-b]pyridine |
Key Functional Group | -CH₂NH₂ (aminomethyl) |
Fusion Position | [3,2-b] |
Hybridization | Planar conjugated π-system |
Structural Analogues:
Thieno[3,2-b]pyridin-2-ylmethanamine derivatives exhibit broad-spectrum biological activities, with pronounced effects in oncology and antimicrobial therapy:
Anticancer Mechanisms:
Multidrug Resistance (MDR) Reversal:
Antimicrobial Activity:
Table 2: Biological Activity Profiles of Key Derivatives
Biological Target | Derivative/Activity | Potency (IC₅₀/EC₅₀) | Mechanistic Insights |
---|---|---|---|
Cervical Cancer (HeLa) | Bromophenyl-acryloyl carboxamide derivative | 2.14 µM | Apoptosis induction, CSC depletion |
Cervical Cancer (SiHa) | Bromophenyl-acryloyl carboxamide derivative | 2.77 µM | GSL modulation (GM2↓), metabolic shift |
S. aureus | Thiazole-fused thienopyridine (Cmpd 8–10) | 18.9–24.3 µg/mL | DNA gyrase inhibition |
E. coli | Thiazole-fused thienopyridine (Cmpd 8–10) | 14.2–19.5 µg/mL | DNA gyrase inhibition |
C. albicans | Thiazole-fused thienopyridine (Cmpd 8–10) | 19.2–23.4 µg/mL | Membrane disruption |
MDR Modulators | Alkoxy-substituted thienopyridines | Not reported | P-gp inhibition, chemosensitization |
Structure-Activity Relationship (SAR) Highlights:
Despite promising bioactivities, several challenges impede translational development:
Synthetic Complexity:
Mechanistic Ambiguities:
Drug-Likeness Optimization:
Therapeutic Scope Expansion:
Table 3: Critical Research Gaps and Proposed Solutions
Research Gap | Current Limitation | Proposed Research Direction |
---|---|---|
Synthetic Accessibility | Low-yielding multistep syntheses (≤45%) | Catalytic annulation strategies |
Target Deconvolution | Inferred mechanisms from derivatives | Chemical proteomics & target fishing studies |
CSC Targeting Specificity | Broad GSL modulation effects | CRISPR screening for essential targets |
Pharmacokinetic Properties | Low solubility and metabolic stability | Prodrug design & salt formulations |
Therapeutic Repurposing | Limited to cancer/infection models | Screening in neurological/autoimmune disease |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3